Cas no 952182-02-4 (1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid)

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid structure
952182-02-4 structure
Product Name:1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS No:952182-02-4
MF:C7H5N3O2
MW:163.133500814438
MDL:MFCD09832891
CID:820545
PubChem ID:21408148
Update Time:2025-09-27

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
    • 1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLICACID
    • DRCBQOFOFJGWGA-UHFFFAOYSA-N
    • 6367AC
    • PB34425
    • ST1171127
    • AB1011607
    • AB0084484
    • A845236
    • 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, AldrichCPR
    • 2H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
    • MDL: MFCD09832891
    • Inchi: 1S/C7H5N3O2/c11-7(12)5-1-4-3-9-10-6(4)8-2-5/h1-3H,(H,11,12)(H,8,9,10)
    • InChI Key: DRCBQOFOFJGWGA-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C2C(NN=C2)=NC=1)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 197
  • Topological Polar Surface Area: 78.9

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Security Information

  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • Storage Condition:Sealed in dry,Room Temperature

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0521-1g
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
952182-02-4 95%
1g
1272.06CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
45R0521-5g
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
952182-02-4 95%
5g
3816.19CNY 2021-05-07
Chemenu
CM103839-250mg
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
952182-02-4 95+%
250mg
$104 2021-08-06
Chemenu
CM103839-1g
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
952182-02-4 95+%
1g
$259 2021-08-06
Chemenu
CM103839-5g
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
952182-02-4 95+%
5g
$655 2021-08-06
Chemenu
CM103839-10g
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
952182-02-4 95+%
10g
$1188 2021-08-06
TRC
H059705-50mg
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid
952182-02-4
50mg
$ 80.00 2022-06-04
TRC
H059705-100mg
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid
952182-02-4
100mg
$ 130.00 2022-06-04
TRC
H059705-250mg
1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid
952182-02-4
250mg
$ 260.00 2022-06-04
Chemenu
CM103839-250mg
1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
952182-02-4 95%+
250mg
$*** 2023-03-30

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Palladium dihydroxide Solvents: Tetrahydrofuran ;  3 h, 25 °C
1.2 Reagents: Trifluoroacetic acid ;  4 h, 80 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 0 °C → 25 °C
1.4 Reagents: Hydrogen ion ;  acidified
Reference
Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT)
Zheng, Xiaozhang; Bair, Kenneth W.; Bauer, Paul; Baumeister, Timm; Bowman, Krista K.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(20), 5488-5497

Production Method 2

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 14
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Reference
Alkyl-and di-substituted amido-benzyl sulfonamide derivatives
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 14
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 7
Reference
Preparation of amidobenzyl sulfone and sulfoxide derivatives as NAMPT inhibitors
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  overnight, rt
Reference
Preparation of heterocyclic benzamide compounds as antitumor agents
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  15 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5, rt
Reference
Zinc acetate-promoted Buchwald-Hartwig couplings of heteroaromatic amines
Ayothiraman, Rajaram; Rangaswamy, Sundaramurthy; Maity, Prantik; Simmons, Eric M.; Beutner, Gregory L. ; et al, Journal of Organic Chemistry, 2017, 82(14), 7420-7427

Production Method 6

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, rt
Reference
Identification and Optimization of New Dual Inhibitors of B-Raf and Epidermal Growth Factor Receptor Kinases for Overcoming Resistance against Vemurafenib
Cheng, Huimin; Chang, Yu; Zhang, Lianwen; Luo, Jinfeng; Tu, Zhengchao; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2692-2703

Production Method 7

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, cooled
Reference
Amido-benzyl sulfoxide derivatives as Antitumor, Anti-inflammatory agents
, World Intellectual Property Organization, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, cooled
Reference
Preparation of amido spirocyclic amide and sulfonamide derivatives as nicotinamide phosphoribosyl transferase inhibitors
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ;  rt → 80 °C; 4 h, 80 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 14
Reference
Preparation of pyridinyl and pyrimidinyl sulfoxide and sulfone derivatives as NAMPT inhibitors
, World Intellectual Property Organization, , ,

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Raw materials

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Preparation Products

1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:952182-02-4)1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
Order Number:A845236
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:05
Price ($):1611.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:952182-02-4)1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID
Order Number:sfd4994
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:952182-02-4)1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid
A845236
Purity:99%
Quantity:100g
Price ($):1611.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:952182-02-4)1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXYLIC ACID
sfd4994
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email